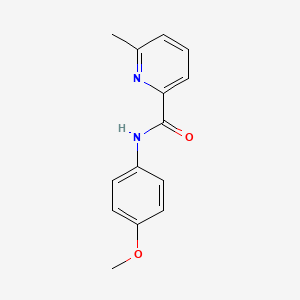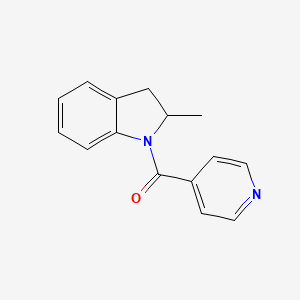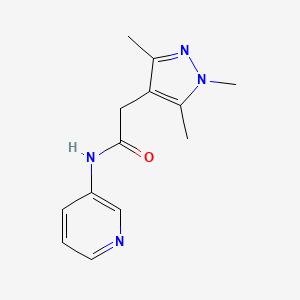
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter GABA, which is essential for regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.
作用機序
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity has been linked to the therapeutic effects of 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 administration have been shown to have a range of biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced excitability of neurons, and modulation of various neurotransmitter systems. The net effect of these changes is an overall reduction in brain activity, which can be beneficial in certain neurological and psychiatric disorders.
実験室実験の利点と制限
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABAergic neurotransmission. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 is also stable and can be synthesized in large quantities. However, there are limitations to its use in lab experiments. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has a short half-life in vivo, which can make dosing and administration challenging. Additionally, its effects on other neurotransmitter systems can complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115. One area of interest is its potential use as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of cognitive impairments associated with aging and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 and its effects on other neurotransmitter systems.
合成法
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 can be produced in large quantities for research purposes.
科学的研究の応用
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has also been investigated as a potential treatment for cognitive impairments associated with aging and Alzheimer's disease.
特性
IUPAC Name |
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(18-14-8-4-11-17-12-14)16(9-5-10-16)13-6-2-1-3-7-13/h1-4,6-8,11-12H,5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWNSRRDGIRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)






![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)